![molecular formula C18H19FN2O B7470623 (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives and is a potent and selective serotonin transporter (SERT) inhibitor.
Mecanismo De Acción
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone acts as a competitive inhibitor of SERT, binding to the transporter protein and preventing the reuptake of serotonin into the presynaptic neuron. This results in increased levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of serotonin in the brain, leading to enhanced neurotransmission and potential therapeutic effects in various neurological and psychiatric disorders. (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is its potent and selective inhibition of SERT, which makes it a valuable tool for studying the role of serotonin in various neurological and psychiatric disorders. However, one of the limitations of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone. One area of interest is the development of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone.
Métodos De Síntesis
The synthesis of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone involves the reaction of 3-fluoroacetophenone with 3-methylphenylpiperazine in the presence of sodium hydride and dimethylformamide (DMF) as a solvent. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography. The yield of (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is typically around 60-70%, and the purity can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective inhibitor of SERT, which is responsible for the reuptake of serotonin in the brain. By inhibiting SERT, (3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone increases the availability of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects.
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQELLDCHAJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.